molecular formula C25H26ClN7O2 B2902271 N-[(4-chlorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251569-26-2

N-[(4-chlorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2902271
CAS No.: 1251569-26-2
M. Wt: 491.98
InChI Key: GZJLRDBMPQSPSA-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic small molecule featuring a triazolo[4,3-a]pyrazin-3-one core. Key structural attributes include:

  • Triazolopyrazinone scaffold: Provides a rigid heterocyclic framework for target binding.
  • Piperazine substituent: At position 8, substituted with a 2-methylphenyl group, likely enhancing lipophilicity and receptor interaction.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN7O2/c1-18-4-2-3-5-21(18)30-12-14-31(15-13-30)23-24-29-33(25(35)32(24)11-10-27-23)17-22(34)28-16-19-6-8-20(26)9-7-19/h2-11H,12-17H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJLRDBMPQSPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

Compound Name / ID Core Structure Key Substituents Reported Properties / Activities Reference
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one (Compound 45) Triazolo[4,3-a]pyrazin-3-one - Benzylpiperazine at position 6
- Phenyl at position 2
- Amino at position 8
Purified via liquid chromatography (63% yield); potential CNS activity due to piperazine moiety
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (Compound 12) Triazolo[4,3-a]pyrazin-3-one - Phenoxy-acetamide side chain
- Phenyl at position 2
- Amino at position 8
Synthesized via nucleophilic substitution (51% yield); high melting point (260–263°C)
N-(4-(4-Chlorophenyl)-8-thioxo-7,8-dihydro-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide (Compound 8) Pyrazolo-triazolopyrimidine - 4-Chlorophenyl and benzamide groups
- Thioxo group at position 8
High thermal stability (>300°C); designed as EGFR-TK inhibitor
2-[2-(4-Chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethylene amino)acetamide Benzimidazole - 4-Chlorophenyl group
- Acetamide-linked arylmethylene amino
Antioxidant activity (DPPH assay IC₅₀ ~15–30 μM); inhibits lipid peroxidation

Substituent Effects on Bioactivity and Physicochemical Properties

Piperazine Modifications: The target compound’s 2-methylphenyl-piperazine substituent may improve receptor selectivity compared to benzylpiperazine in Compound 45, as alkylaryl groups often modulate affinity for dopamine or serotonin receptors .

Acetamide Side Chains: The 4-chlorobenzyl-acetamide group in the target compound differs from Compound 12’s phenoxy-acetamide, which introduces an oxygen linker. This may alter hydrogen-bonding interactions with targets like kinases or proteases . In benzimidazole-based analogs (), the 4-chlorophenyl-acetamide moiety contributes to radical scavenging, suggesting the target compound may also exhibit antioxidant properties if similarly substituted .

Triazolopyrazine vs. Triazolopyrimidine Cores: Compound 8’s pyrazolo-triazolopyrimidine core introduces a sulfur atom (thioxo group), which could enhance π-stacking interactions in hydrophobic binding pockets compared to the target’s oxygen-containing triazolopyrazinone .

Mechanistic Insights from Structural Similarity

  • Kinase Inhibition : The triazolopyrazine scaffold is common in kinase inhibitors. Compound 8’s EGFR-TK inhibitory activity suggests the target compound may share similar mechanisms, modulated by its unique substituents .
  • Antioxidant Potential: Benzimidazole analogs () demonstrate that 4-chlorophenyl-acetamide derivatives effectively scavenge free radicals, a property worth exploring in the target compound .
  • Docking Predictions: As shown in , structurally similar compounds (e.g., oleanolic acid derivatives) share mechanisms of action (MOAs). Computational modeling (e.g., AutoDock Vina) could predict the target’s binding affinity for kinases or receptors .

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